Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate
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Overview
Description
2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester is a chemical compound with the molecular formula C13H20O4Si and a molar mass of 268.38 g/mol . This compound is known for its unique structural features, which include a methoxy group, a trimethylsiloxy group, and a benzeneacetic acid methyl ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetic acid derivatives, which are readily available.
Trimethylsilylation: The trimethylsiloxy group is introduced via a trimethylsilylation reaction, using trimethylsilyl chloride (TMSCl) and a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethylsiloxy groups are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester can be compared with similar compounds such as:
Benzeneacetic acid, alpha-methoxy-: This compound lacks the trimethylsiloxy group, which affects its reactivity and applications.
Benzeneacetic acid, alpha-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but differs in the ester moiety, influencing its chemical properties and uses
Properties
CAS No. |
55590-94-8 |
---|---|
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-9-7-6-8-10(11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3 |
InChI Key |
WBURSOFUYWGICP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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